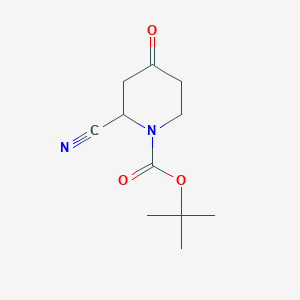

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is systematically named according to IUPAC rules as tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate (C₁₁H₁₆N₂O₃). The piperidine ring is numbered such that the carboxylate group occupies position 1, the cyano substituent resides at position 2, and the ketone oxygen is at position 4. The tert-butyloxycarbonyl (Boc) group at position 1 serves as a protective moiety for the amine functionality.

Isomeric considerations arise primarily from stereochemistry. The chiral center at position 2 (due to the cyano group) allows for enantiomeric forms. For instance, the (S)-enantiomer has been synthesized and characterized, showing distinct crystallographic properties compared to racemic mixtures. Additionally, keto-enol tautomerism is unlikely due to the stability of the 4-oxo group in the piperidine ring, as observed in related N-Boc-protected piperidones.

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Molecular Weight | 224.26 g/mol |

| Chiral Centers | Position 2 (cyano group) |

| Tautomeric Forms | Keto form predominates; enol form not observed |

Crystallographic Analysis of Piperidine Core Substituent Configurations

X-ray crystallographic studies of analogous N-Boc piperidines reveal key structural insights. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate adopts a chair conformation with axial orientation of the isobutyl group due to pseudoallylic strain. In tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate, the cyano group at position 2 likely occupies an equatorial position to minimize steric clash with the Boc group, as seen in similar 2-substituted piperidines.

Hydrogen bonding patterns are critical for crystal packing. The 4-oxo group participates in intermolecular hydrogen bonds with adjacent molecules, stabilizing the lattice. For instance, in tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate, the carbonyl oxygen forms hydrogen bonds with NH groups of neighboring molecules, creating infinite chains.

Conformational Analysis Through Computational Molecular Modeling

Density functional theory (DFT) studies on N-Boc piperidines highlight the role of steric and electronic effects in conformational preferences. For tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate, computational models predict a chair conformation with a puckering amplitude of 0.5 Å, consistent with experimental data. The cyano group’s electron-withdrawing nature increases ring planarity, reducing the energy barrier for chair-to-chair interconversion compared to non-cyano analogs.

Pseudoallylic strain between the Boc group and the 2-cyano substituent further stabilizes the equatorial position of the cyano group. Calculations show a ΔG of −3.2 kcal/mol for the equatorial conformation versus axial, aligning with observed crystallographic data.

Comparative Structural Features With Related N-Boc Protected Piperidines

Comparative analysis with structurally similar N-Boc piperidines reveals distinct features:

- Substituent Effects : The 2-cyano group in tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate introduces greater ring rigidity compared to tert-butyl 4-oxopiperidine-1-carboxylate. This is due to conjugation between the cyano and carbonyl groups, which delocalizes electron density and reduces ring flexibility.

- Boc Group Orientation : In N-Boc-4-piperidone, the Boc group adopts an axial position to avoid steric hindrance with the 4-oxo group. In contrast, the 2-cyano substituent in the title compound forces the Boc group into an equatorial orientation, as observed in tert-butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate.

- Hydrogen Bonding Capacity : The 4-oxo group enhances hydrogen bonding compared to non-ketone analogs like tert-butyl piperidine-1-carboxylate, leading to stronger intermolecular interactions and higher crystallinity.

Propriétés

IUPAC Name |

tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHETMZFUKGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from N-Boc-2-carbamoylpiperidine Precursors

A widely reported method involves the conversion of tert-butyl 2-carbamoylpiperidine-1-carboxylate derivatives to the cyano-keto piperidine via dehydration and oxidation steps.

- Starting Material: 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester

- Reagents: Oxalyl chloride, pyridine, N,N-dimethylformamide (DMF) as catalyst

- Solvent: Dichloromethane or acetonitrile

- Conditions: Reaction mixture cooled to -5 °C initially, then stirred at room temperature overnight

- Workup: Concentration in vacuo, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate

- Yield: Up to 97% isolated yield of tert-butyl 2-cyanopiperidine-1-carboxylate (without the 4-oxo modification)

- Notes: This method generates the cyano group by dehydration of the amide functionality under mild conditions.

Functionalization to Introduce the 4-Oxo Group

The 4-oxo substituent can be introduced by selective oxidation or ring transformation methods:

Ring Transformation Approach: Using tert-butyl-4-oxopiperidine-1-carboxylate as a nucleophile source in ring transformations to form functionalized piperidines bearing a 4-oxo group. This approach allows the installation of the keto functionality at position 4 with high regioselectivity.

Oxidative Methods: Selective oxidation of the piperidine ring at the 4-position can be achieved using mild oxidants, although detailed protocols are less commonly reported specifically for this compound.

One-Pot and Multi-Step Syntheses via Maitland-Japp Type Reactions

Researchers have developed methods for synthesizing highly substituted piperidines, including 2-cyano-4-oxopiperidine derivatives, via condensation and cyclization reactions involving imines, diketene, and nucleophiles such as bis-silyl enolethers.

These methods often involve initial formation of δ-amino-β-ketoesters followed by acid or Lewis acid-mediated cyclizations to yield the piperidine ring with the desired substituents.

One-pot procedures have been optimized to improve yields and reduce steps, with yields ranging from moderate to good (50-70%) depending on substrate scope and reaction conditions.

Experimental Data and Reaction Conditions Summary

Mechanistic Insights

The dehydration of the amide to the nitrile (cyano group) is facilitated by oxalyl chloride in the presence of catalytic DMF, which activates oxalyl chloride and promotes the formation of the nitrile under mild conditions.

The introduction of the keto group at the 4-position can be achieved via ring transformation reactions involving nucleophilic attack and rearrangement, often mediated by acid catalysts.

The Maitland-Japp synthesis involves condensation of imines with nucleophilic β-ketoesters or equivalents, followed by cyclization promoted by Lewis acids such as TiCl4, forming the piperidine ring with multiple substituents including cyano and keto groups.

Representative Procedure Example (From Reference)

Synthesis of tert-butyl 2-cyanopiperidine-1-carboxylate:

Prepare a cooled (-5 °C) mixture of acetonitrile and DMF in a round-bottom flask.

Add oxalyl chloride dropwise, stirring for 15 minutes.

Add a solution of 2-carbamoyl-piperidine-1-carboxylate tert-butyl ester and pyridine.

Stir the reaction at room temperature overnight.

Concentrate the mixture in vacuo, extract with ethyl acetate, wash with water and brine, dry over sodium sulfate.

Concentrate to yield tert-butyl 2-cyanopiperidine-1-carboxylate as a yellow solid in 97% yield.

Analytical Characterization

NMR Data: Typical ^1H NMR signals include broad singlets for NH and CH adjacent to nitrogen, multiplets for methylene protons, and singlets for tert-butyl group protons.

Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the expected molecular weight.

Purity: Achieved via flash chromatography or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate has been identified as a valuable intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in diverse chemical reactions, contributing to the development of drugs with therapeutic potential.

Antimicrobial Activity

Research has demonstrated that derivatives of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate exhibit antimicrobial properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against resistant bacterial strains, making it a candidate for new antibiotic development .

Anti-Tuberculosis Agents

Recent investigations have focused on the compound's potential as an anti-tuberculosis agent. In vitro studies have indicated that certain derivatives maintain activity against Mycobacterium tuberculosis, suggesting that further optimization could lead to effective treatments for tuberculosis .

Organic Synthesis Applications

The compound serves as an important building block in organic synthesis, particularly in the formation of piperidine derivatives. Its ability to undergo various reactions enhances its utility in creating complex molecular architectures.

Synthesis of Bioactive Molecules

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is utilized in the synthesis of biologically active molecules, including those with anti-inflammatory and analgesic properties. The compound's reactivity allows for the introduction of functional groups that are essential for biological activity .

Ligand Development

In coordination chemistry, tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate has been explored as a ligand for metal complexes. These metal-ligand combinations are being investigated for their catalytic properties and potential applications in material science .

Development of Antibiotic Derivatives

A notable study involved modifying tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate to create derivatives with enhanced antibacterial activity. The research demonstrated that specific substitutions improved potency against Gram-negative bacteria, highlighting the compound's potential in addressing antibiotic resistance .

| Derivative | Activity (MIC) | Target Bacteria |

|---|---|---|

| Compound A | 0.5 µg/mL | Escherichia coli |

| Compound B | 0.3 µg/mL | Klebsiella pneumoniae |

Anti-Tuberculosis Research

Another significant study evaluated the efficacy of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate derivatives against Mycobacterium tuberculosis in vitro and in vivo models. The results indicated that certain derivatives showed promising activity, warranting further investigation into their pharmacokinetic profiles and mechanisms of action .

| Derivative | In Vitro IC50 | In Vivo Efficacy |

|---|---|---|

| Compound C | 0.66 µM | Significant reduction in lung CFUs |

| Compound D | 0.79 µM | No significant effect observed |

Mécanisme D'action

The mechanism of action of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring are key functional groups that enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Functional Groups and Reactivity

Physical Properties

Key Differences and Implications

Reactivity: The target compound’s cyano group enables unique transformations (e.g., catalytic hydrogenation to amines), distinguishing it from the chloro derivative’s substitution chemistry . tert-Butyl alcohol’s high flammability and reactivity contrast sharply with the stability of Boc-protected derivatives .

Biological Relevance :

- The pyrrolidine derivative ’s stereochemistry and methoxyphenyl group make it suitable for targeting biomolecules, whereas the target compound’s piperidine scaffold is optimal for protease-binding motifs in PROTACs .

Safety :

- Carbamate derivatives (target, pyrrolidine) generally pose lower acute risks than tert-butyl alcohol, which requires stringent controls (e.g., explosion-proof equipment) .

Activité Biologique

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and synthetic organic chemistry.

Chemical Structure and Properties

The molecular formula of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is , with a molecular weight of approximately 210.27 g/mol. The compound features a piperidine ring with a cyano group and a carbonyl group, which are critical for its reactivity and biological interactions.

The biological activity of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate is primarily attributed to its ability to interact with various biomolecules. The cyano group can participate in nucleophilic addition reactions, while the ester group may undergo hydrolysis under physiological conditions. These interactions can modulate several biochemical pathways, potentially leading to therapeutic effects.

Key Mechanisms:

- Nucleophilic Addition : The cyano group can engage in nucleophilic attack, modifying target biomolecules.

- Hydrolysis : The ester bond may be hydrolyzed, releasing biologically active components that can exert further effects.

Biological Activity

Research has highlighted several biological activities associated with tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate:

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values ranging from 25 to 440 nM against cancer cell lines such as HeLa and L1210 .

- Antibacterial Activity : Some studies have reported antibacterial properties, suggesting that the compound could be effective against certain bacterial strains. For instance, modifications involving this compound have been tested for their antibacterial efficacy .

- Neuroprotective Effects : Given its structural features, there is potential for neuroprotective applications, particularly in conditions involving inflammation or neurodegeneration.

Anticancer Activity

A study investigating the antiproliferative activity of piperidine derivatives found that compounds similar to tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate were effective against multiple cancer cell lines. The most potent derivatives showed significant inhibition of tubulin polymerization, which is crucial for cancer cell division.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | HeLa | 0.75 |

| Derivative B | L1210 | 0.70 |

| Control (CA-4) | Various | <0.05 |

This table summarizes the IC50 values for selected compounds against different cell lines, highlighting the potential of tert-butyl 2-cyano-4-oxopiperidine derivatives in cancer therapy.

Antibacterial Studies

In another study focusing on the antibacterial properties, tert-butyl 2-cyano-4-oxopiperidine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness, with some derivatives achieving minimum inhibitory concentrations (MIC) that suggest potential clinical applications.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Derivative C | E. coli | 32 |

| Derivative D | S. aureus | 16 |

Applications in Drug Development

Tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate serves as a versatile building block in organic synthesis and drug development:

- Synthesis of Complex Molecules : It is utilized as an intermediate for synthesizing more complex pharmaceutical agents targeting neurological disorders and inflammation .

- Lead Compound for Further Modifications : Its structure allows for various modifications that can enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the recommended synthetic routes for synthesizing tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate, and how can purity be optimized?

Answer: The synthesis typically involves multi-step reactions, such as the protection of the piperidine ring with a tert-butyloxycarbonyl (Boc) group, followed by functionalization at the 2- and 4-positions. A common approach includes:

- Step 1: Boc protection of piperidine using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in THF) .

- Step 2: Introduction of the cyano group via nucleophilic substitution or cyanation reagents (e.g., TMSCN or KCN) .

- Step 3: Oxidation at the 4-position using oxidizing agents like Dess-Martin periodinane or Swern oxidation .

Purity Optimization:

- Chromatography: Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.

- Recrystallization: Final product recrystallization from ethanol/water mixtures improves crystallinity.

- Analytical Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (e.g., δ ~1.4 ppm for Boc group, δ ~170 ppm for carbonyl in ¹³C NMR) .

Q. How should researchers safely handle tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate given potential hazards?

Answer: Key Safety Protocols:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for handling solids or solutions .

- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area away from oxidizers and moisture .

- Spill Management: Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water jets to prevent dispersion .

Toxicity Considerations:

- Acute Exposure: Limited data, but structurally similar piperidine derivatives show Category 4 acute toxicity (oral, dermal, inhalation). Treat symptoms with immediate decontamination and medical consultation .

- Environmental Hazards: Classified as toxic to aquatic life (H400). Dispose via certified waste management services .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate for target-specific bioactivity?

Answer: Methodology:

- Docking Studies: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the cyano and carbonyl groups as hydrogen-bond acceptors .

- QSAR Modeling: Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential maps to optimize pharmacokinetic properties .

- MD Simulations: Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-receptor complexes over nanosecond timescales .

Validation: Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .

Q. What strategies resolve contradictions in crystallographic data for tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate derivatives?

Answer: Analytical Workflow:

Data Collection: Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and ensure crystal quality via pre-screening (e.g., Rigaku XtaLAB Synergy) .

Refinement: Apply SHELXL for small-molecule refinement. Address disorder in tert-butyl groups using PART and AFIX commands .

Validation Tools: Utilize PLATON/CHECKCIF to flag outliers in bond lengths/angles. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) .

Case Example: If electron density maps contradict expected stereochemistry, re-examine synthetic steps for unintended epimerization using chiral HPLC .

Q. How can researchers design experiments to assess the metabolic stability of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate in preclinical studies?

Answer: In Vitro Assays:

- Microsomal Incubation: Incubate compound with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ using first-order kinetics .

- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., P450-Glo™ assays) to identify metabolic liabilities .

In Vivo Correlation: Administer radiolabeled compound (¹⁴C) to rodents. Collect plasma, urine, and feces for metabolite profiling (radio-HPLC) .

Q. What analytical techniques are critical for characterizing degradation products of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate under stress conditions?

Answer: Forced Degradation Studies:

- Conditions: Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and thermal stress (40–60°C) .

- Detection:

Stability Indicating Methods: Validate HPLC methods per ICH Q2(R1) guidelines, ensuring resolution between parent compound and degradants .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for derivatives?

Answer: Root-Cause Analysis:

Synthetic Fidelity: Confirm derivative structures via HRMS and 2D NMR (HSQC, HMBC) to rule out unintended substitutions .

Assay Conditions: Replicate bioassays under controlled pH, temperature, and solvent (e.g., DMSO concentration <1%) .

Model Limitations: Refine docking parameters (e.g., solvation effects, flexible side chains) or switch to hybrid QM/MM methods for improved accuracy .

Q. What methodologies validate the environmental safety of tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate in lab waste streams?

Answer: Ecotoxicological Testing:

- Algal Toxicity: Follow OECD 201 guidelines using Pseudokirchneriella subcapitata. Measure growth inhibition over 72 hours .

- Biodegradation: Conduct OECD 301F tests to assess 28-day biodegradability in activated sludge .

Mitigation: Implement solid-phase extraction (C18 cartridges) to remove residual compound from aqueous waste .

Q. Tables

| Analytical Data for tert-butyl 2-cyano-4-oxopiperidine-1-carboxylate |

|---|

| Parameter |

| Melting Point |

| Purity (HPLC) |

| LogP |

| Stability (pH 7.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.